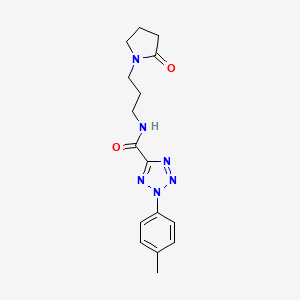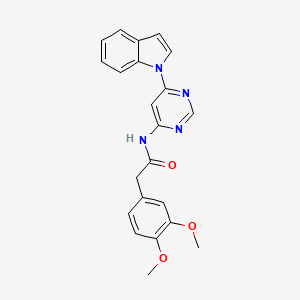
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(3,4-dimethoxyphenyl)acetamide, also known as JNJ-42756493, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, making them an attractive target for the development of therapeutics for a variety of diseases.
科学的研究の応用
Radiosynthesis and Imaging Applications
One of the key applications involves the radiosynthesis of selective radioligands for imaging purposes, such as the translocator protein (18 kDa) with PET (Positron Emission Tomography). This area of research emphasizes the development of compounds like DPA-714, which is related structurally to the compound , highlighting its potential in in vivo imaging through the incorporation of fluorine-18 for PET scans (Dollé et al., 2008).
Antimicrobial Activity
Anticancer and Anti-inflammatory Agents
Studies have also delved into the design and synthesis of indole acetamide derivatives for potential anti-inflammatory and antitumor activities. These investigations encompass molecular docking analysis, geometry optimization, and interaction energy studies, suggesting significant therapeutic potentials for these compounds (Al-Ostoot et al., 2020).
Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds possessing the indole and thiophene rings, alongside pyrimidin-2-one/thione groups, has been explored for their antimicrobial synergy. These studies underline the chemical versatility and broad spectrum of biological activities associated with these compounds, highlighting their significance in drug discovery and development (Chauhan et al., 2017).
Anticonvulsant Agents
The direct synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, related to the compound of interest, have been conducted to explore their potential as anticonvulsant agents. This research indicates the therapeutic potential of these derivatives in managing convulsions, with molecular docking studies providing insights into their mode of action (Severina et al., 2020).
Antioxidant Properties
Furthermore, the synthesis and antioxidant properties of derivatives featuring the 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide moiety have been evaluated, demonstrating considerable antioxidant activity in various assays. These findings suggest the role of such compounds in combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
作用機序
Target of Action
The primary targets of this compound are the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .
Mode of Action
The compound interacts with its targets by inhibiting their activity. This results in the suppression of the ERKs/RSK2 signaling pathway , which in turn inhibits NF-κB transactivation activity .
Biochemical Pathways
The affected pathway is the ERKs/RSK2 signaling pathway . The downstream effects include the inhibition of the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) . These molecules are key regulators of cell proliferation, transformation, and cancer cell metastasis .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a predicted density of1.178±0.06 g/cm3 . It is slightly soluble in chloroform and ethyl acetate .
Result of Action
The molecular and cellular effects of the compound’s action include the dramatic suppression of JB6 Cl41 cell migration enhanced by EGF treatment in a dose-dependent manner . It also inhibits ERK1/2/RSK2 signaling-mediated IκBα phosphorylation at Ser32 , resulting in the inhibition of NF-κB activation and cell migration .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at2–8 °C . It is also important to note that the compound is relatively safe under normal use conditions, but some individuals may have allergic reactions . Proper personal protective measures should be used to avoid inhalation or contact with high concentrations of the compound .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(6-indol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-8-7-15(11-19(18)29-2)12-22(27)25-20-13-21(24-14-23-20)26-10-9-16-5-3-4-6-17(16)26/h3-11,13-14H,12H2,1-2H3,(H,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTILMTDPJXARSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(3,4-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine](/img/structure/B2757028.png)

![Ethyl 6-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2757030.png)
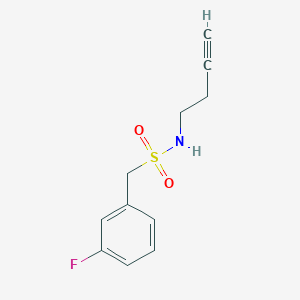
![N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2757033.png)
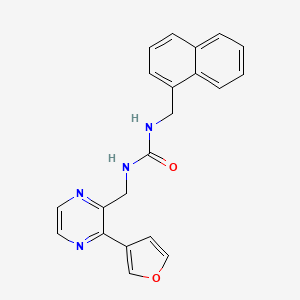
![N-benzyl-3-((4-chlorophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2757039.png)
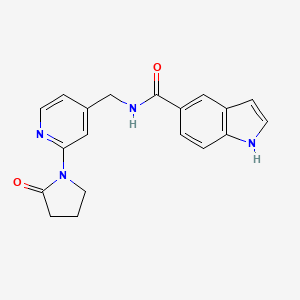

![1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2757046.png)
![4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine](/img/structure/B2757047.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2757048.png)

